hirudin HV1
Description
Historical Context of Hirudin Discovery and Early Characterization
The anticoagulant property of medicinal leech extract was first observed in 1884 by John Berry Haycraft. nih.govwikipedia.orgajol.infothieme-connect.comresearchgate.netnih.gov He discovered that a substance secreted by Hirudo medicinalis could prevent blood from clotting. nih.govwikipedia.orgajol.infothieme-connect.comresearchgate.netnih.gov This active principle was later named hirudin by Jacoby in 1904. nih.govmdpi.comfrontiersin.org
Early research utilized crude extracts, and the chemical nature and precise mechanism of action remained unclear for several decades. thieme-connect.com Significant progress was made in the late 1950s when Fritz Markwardt successfully isolated relatively pure hirudin from the salivary glands of Hirudo medicinalis. nih.govthieme-connect.comresearchgate.netmdpi.comtandfonline.com This isolation greatly facilitated further research into its properties as a thrombin inhibitor. nih.gov The complete amino acid sequence of hirudin was first described in 1984 by Dodt et al. nih.govmdpi.comfrontiersin.org
Identification and Classification of Hirudin Variants, with Emphasis on Hirudin HV1
Following the initial characterization of hirudin, several subtypes or variants were subsequently discovered in Hirudo medicinalis. nih.govfrontiersin.orgtandfonline.com The most prominent variants are hirudin variant 1 (HV1, also referred to as hirudin-VV), hirudin variant 2 (HV2, or hirudin-IT), and hirudin variant 3 (HV3, or hirudin-PA). nih.govfrontiersin.orgtandfonline.com These variants share highly similar core sequences and are all highly specific thrombin inhibitors. nih.govfrontiersin.org
More than ten diverse hirudin variants have been identified in leeches. nih.gov These peptides are characterized by high stability and activity. nih.gov A defining feature of all hirudin variants is the presence of six conserved cysteine residues, which form three disulfide bonds crucial for their compact three-dimensional structure and activity. nih.govtandfonline.comresearchgate.netresearchgate.net Anticoagulant peptides lacking these cysteine residues are not considered part of the hirudin family. nih.govtandfonline.com
This compound, specifically, was initially purified from Hirudo medicinalis. tandfonline.com It consists of 66 amino acids (though some sources state 64-66 or 65 amino acids) and has a molecular weight of approximately 7 kDa. researchgate.netfrontiersin.orgtandfonline.com HV1 has served as a model for structural investigations of other hirudin family members due to its high amino acid sequence and structural similarity. tandfonline.com
The amino acid sequence of HV1 is generally described as being divided into distinct regions: a relatively hydrophobic N-terminal region (residues 1-45) containing the three disulfide bonds and the thrombin-binding site, a central part, and a C-terminal region. frontiersin.orgtandfonline.combanrepcultural.org The C-terminal region is rich in acidic amino acid residues and plays a significant role in binding to thrombin. frontiersin.orgtandfonline.comnih.gov Differences between hirudin variants, including HV1, are often found in the central and C-terminal regions. banrepcultural.org For instance, some variants lack a sulfated tyrosine residue in the C-terminal region, which can affect their binding affinity to thrombin. tandfonline.combanrepcultural.orgacs.orgpatsnap.com
The natural abundance of hirudin from leeches is limited, leading to the development of recombinant hirudin (rH) through genetic engineering. nih.govthieme-connect.comtandfonline.comcreative-diagnostics.com Recombinant hirudin variants, including rHV1, have been produced in various microbial hosts such as Escherichia coli and Pichia pastoris. tandfonline.comcreative-diagnostics.com While recombinant hirudin possesses similar chemical structure and pharmacological activity to natural hirudin, recombinant forms may lack post-translational modifications like tyrosine sulfation, which can influence their anticoagulant potency. acs.orgpatsnap.comcreative-diagnostics.com
Here is a table summarizing key characteristics of this compound:
| Characteristic | Value/Description | Source(s) |
| Source Organism | Hirudo medicinalis (Medicinal Leech) | nih.govwikipedia.orgontosight.ai |
| Classification | Hirudin Variant 1 (HV1), Hirudin-VV | nih.govfrontiersin.orgtandfonline.com |
| Amino Acid Count | 66 (commonly cited, variations exist) | tandfonline.com |
| Molecular Weight | ~7 kDa (approximately 7000 Da) | researchgate.netfrontiersin.orgtandfonline.com |
| Disulfide Bonds | 3 pairs (Cys6-Cys14, Cys16-Cys28, Cys32-Cys39 in natural hirudin) | nih.govfrontiersin.orgtandfonline.com |
| Key Feature | Highly specific thrombin inhibitor | nih.govresearchgate.netontosight.ai |
| Structural Domains | N-terminal (hydrophobic, disulfide bonds, thrombin binding), Central, C-terminal (acidic, thrombin binding) | frontiersin.orgtandfonline.comnih.gov |
| Post-translational Mod | Tyrosine sulfation (present in natural, often absent in recombinant) | tandfonline.comacs.orgpatsnap.comcreative-diagnostics.com |
Significance of this compound as a Model for Serine Protease Inhibition
Hirudin, including the HV1 variant, is a highly potent and specific inhibitor of thrombin, a crucial serine protease in the blood coagulation cascade. wikipedia.orgresearchgate.netnih.govontosight.ai Thrombin's main role is the conversion of fibrinogen into fibrin, which forms the meshwork of a blood clot. wikipedia.orgontosight.ai Unlike other inhibitors like antithrombin, which requires heparin as a cofactor, hirudin binds directly and tightly to thrombin, inhibiting its procoagulant activity. wikipedia.orgresearchgate.net
The mechanism by which hirudin inhibits thrombin is distinct from that of many other serine protease inhibitors. nih.govembopress.org Its specificity does not primarily rely on interacting with the primary specificity pocket of thrombin. nih.govembopress.org Instead, hirudin binds to sites both near and distant from the active site of thrombin. nih.govembopress.org
The interaction involves a tight, non-covalent complex formation with thrombin in a 1:1 molar ratio, effectively blocking the enzyme's proteolytic activity. nih.goveuropeanreview.org The N-terminal region of hirudin binds to the active site cleft of thrombin, while the acidic C-terminal tail wraps around thrombin, interacting extensively with an anion-binding exosite (Exosite I), which is also the fibrinogen binding site. wikipedia.orgfrontiersin.orgnih.govacs.orgpatsnap.commdpi.comresearchgate.net This dual-site binding mechanism is a key aspect of hirudin's potent inhibition and makes it a valuable model for studying serine protease inhibition. nih.govembopress.org
Research findings highlight the significance of specific residues in HV1 for its interaction with thrombin. For example, the N-terminal residues Val1, Val2, and Tyr3 of hirudin bind within the active site cleft of thrombin. nih.govembopress.org The C-terminal region, particularly the sulfated Tyr63 in natural HV1, plays a critical role in the binding affinity and inhibitory activity by interacting with thrombin's exosite I. acs.orgpatsnap.commdpi.com Studies involving modifications to the C-terminus of hirudin variants, including HV1, have demonstrated changes in their binding energy to human thrombin and altered anticoagulant effects. acs.orgpatsnap.com
The study of this compound and its interaction with thrombin has provided detailed insights into protein-protein recognition and the design of highly specific protease inhibitors. The crystal structure of the thrombin-hirudin complex has been determined, revealing the novel mode of inhibition where the hirudin polypeptide chain runs in a direction opposite to that expected for substrates like fibrinogen. nih.govembopress.org This structural information has been invaluable in the development of synthetic direct thrombin inhibitors.
Here is a summary of key research findings related to HV1's inhibition of thrombin:
| Research Finding | Description | Source(s) |
| Binding Mechanism | Binds directly and tightly to thrombin via a non-covalent, 1:1 complex. | wikipedia.orgresearchgate.netnih.goveuropeanreview.org |
| Binding Sites | Interacts with both the active site cleft (N-terminus) and Exosite I (C-terminus) of thrombin. | wikipedia.orgfrontiersin.orgnih.govacs.orgpatsnap.commdpi.comresearchgate.net |
| Specificity | Highly specific for α-thrombin; does not significantly inhibit other serine proteases in the coagulation or fibrinolytic systems. | wikipedia.orgthieme-connect.comeuropeanreview.org |
| Structural Basis of Inhibition | N-terminal residues bind in the active site; C-terminal tail interacts with Exosite I, blocking fibrinogen binding and other thrombin functions. | wikipedia.orgfrontiersin.orgnih.govacs.orgpatsnap.commdpi.comresearchgate.net |
| Role of Tyrosine Sulfation | Sulfation of Tyr63 in natural HV1 enhances interaction with thrombin's exosite I and contributes significantly to inhibitory activity. | tandfonline.comacs.orgpatsnap.commdpi.com |
| Structural Studies (e.g., Crystallography) | Revealed a novel mode of serine protease inhibition involving binding at multiple sites and an unexpected polypeptide chain orientation. | nih.govembopress.org |
The detailed understanding of how this compound interacts with thrombin at a molecular level continues to inform research in enzymology, protein structure-function relationships, and the design of targeted anticoagulant therapies.
Properties
CAS No. |
101753-64-4 |
|---|---|
Molecular Formula |
C4H5NO2 |
Synonyms |
hirudin HV1 |
Origin of Product |
United States |
Biological Origin and Natural Diversity of Hirudin Hv1
Comparative Analysis of Hirudin Variants from Different Leech Species
Several hirudin variants exist in leeches, with HV1, HV2, and HV3 being among the most studied variants found in Hirudo medicinalis tandfonline.comtandfonline.comnih.gov. While they share highly similar core sequences, there are structural and functional distinctions between them nih.govvulcanchem.com.
Structural and Functional Distinctions of Hirudin HV1 from HV2 and HV3
This compound consists of 66 amino acids, has a molecular weight of 7 kDa, and contains three disulfide bonds tandfonline.comtandfonline.com. Its amino acid sequence is divided into three parts: an N-terminal region (residues 1-45) containing all three disulfide bonds and the thrombin-binding site, a central region with amino acid triplet repeats (Pro46-Lys47-Pro48), and a C-terminal tail tandfonline.comtandfonline.com. The three pairs of disulfide bonds (Cys6-Cys14, Cys16-Cys28, Cys22-Cys38) in the N-terminus form a compact structure that binds to the active site of thrombin frontiersin.org. The C-terminus, rich in acidic amino acid residues, binds to the fibrinogen binding site of thrombin, thereby inhibiting its anticoagulant activity frontiersin.org.
HV1 has served as a model for structural investigations of other hirudin variants due to its high amino acid sequence and structural similarity tandfonline.comtandfonline.com. While HV1, HV2, and HV3 exhibit similar thrombin-inhibitory potencies, some differences exist preprints.org. One key difference lies in the C-terminal region. The absence of a sulfated tyrosine residue in the C-terminal region of some HV variants, including HV3, leads to a lower association constant compared to variants like HV1 which possess this sulfation tandfonline.comtandfonline.com. Specifically, Asp55 and Glu57 of HV1 form a salt bridge with thrombin, residues that are absent in some other hirudin variants, resulting in fewer salt bridges with thrombin tandfonline.comtandfonline.com.
Recombinant hirudin variants often lack the sulfation at tyrosine 63 that is present in natural hirudin, which can result in lower anticoagulant activity compared to the natural compound nih.govcreative-diagnostics.com.
Here is a table summarizing some key structural features of this compound:
| Feature | Description |
| Amino Acid Count | 66 tandfonline.comtandfonline.com |
| Molecular Weight | ~7 kDa tandfonline.comtandfonline.com |
| Disulfide Bonds | 3 (Cys6-Cys14, Cys16-Cys28, Cys22-Cys38) tandfonline.comtandfonline.comfrontiersin.org |
| N-terminal Region | Residues 1-45, contains disulfide bonds and thrombin-binding site tandfonline.comtandfonline.com |
| Central Region | Contains Pro46-Lys47-Pro48 triplet repeats tandfonline.comtandfonline.com |
| C-terminal Region | Rich in acidic residues, binds thrombin fibrinogen site frontiersin.org |
| Tyrosine 63 Sulfation | Present in natural HV1, contributes to binding affinity tandfonline.comtandfonline.comnih.govcreative-diagnostics.com |
Differentiation from Hirudin-Like Factors (HLFs)
Hirudin-like factors (HLFs) represent another class of components found in the salivary glands of medicinal leeches, including Hirudo medicinalis and Hirudinaria manillensis nih.govfrontiersin.orgresearchgate.netnih.gov. HLFs share characteristic genetic and structural markers with hirudins, such as the presence of six cysteine residues within a central globular domain and a common gene structure composed of four exons and three introns frontiersin.orgresearchgate.netnih.govresearchgate.net.
Despite these shared features, HLFs can differ considerably from hirudins in biochemical properties like molecular weight and isoelectric point nih.gov. A key distinction lies in their functional activity. While some HLFs are potent thrombin inhibitors, others have unclear biological targets researchgate.netresearchgate.net. For instance, among eight identified HLFs (HLF1, HLF2, HLF3, HLF4, HLF5, HLF6, HLF8, and HLF-Hyb), only HLF5 and HLF8 have demonstrated anticoagulatory activities, and their inhibitory activity is considerably lower than that of HV1 and HV2 nih.govfrontiersin.org.
Structural comparisons reveal that while HLFs possess a similar N-terminal structure with hydrophobic amino acid residues at positions 1 and 3, and a variable residue at position 2, their C-terminal regions, critical for specific thrombin binding, may show a lower degree of amino acid conservation compared to archetypal hirudin frontiersin.orgscholaris.ca. Although some HLFs, like HLF1, may exhibit similar thrombin-inhibiting activity to hirudins after N-terminal modification, or HLF3 and HLF4 through modifications in combination with an exchange of the central globular domain, their natural forms often display very low or no detectable anti-coagulatory activities nih.govnih.govresearchgate.net. These findings suggest that the N- and C-termini, as well as the central globular domains, are crucial for the antithrombotic activity of both hirudin and HLFs nih.govresearchgate.net.
The genetic structure of hirudins and HLFs supports a close evolutionary relationship, with various phylogenetic analyses suggesting a sister group relationship between them researchgate.netnih.gov. However, their functional divergence highlights the specific adaptations that make hirudin, particularly variants like HV1, a potent and specific thrombin inhibitor.
Here is a table comparing this compound and Hirudin-Like Factors:
| Feature | This compound | Hirudin-Like Factors (HLFs) |
| Biological Source | Primarily Hirudo medicinalis salivary glands tandfonline.comtandfonline.com | Hirudo medicinalis, Hirudinaria manillensis, and other leeches nih.govfrontiersin.orgresearchgate.netnih.gov |
| Thrombin Inhibition | Potent and specific inhibitor nih.gov | Some are potent inhibitors, others have low or no activity nih.govfrontiersin.orgresearchgate.netresearchgate.net |
| Cysteine Residues | Six conserved cysteine residues nih.gov | Six conserved cysteine residues frontiersin.orgnih.govresearchgate.net |
| Gene Structure | Common structure of four exons and three introns nih.govresearchgate.net | Common structure of four exons and three introns nih.govresearchgate.net |
| C-terminal Region | Critical for specific thrombin binding, often sulfated Tyr63 tandfonline.comtandfonline.comfrontiersin.org | May show lower conservation in critical C-terminal region scholaris.ca |
| Biochemical Properties | ~7 kDa, acidic tandfonline.comtandfonline.comnih.gov | Can differ considerably in MW and pI nih.gov |
Molecular Architecture of the Hirudin Hv1 Polypeptide
Primary Sequence Analysis and Conservation Patterns
The primary structure of Hirudin HV1 contains several conserved motifs that are crucial for its function. nih.gov A key sequence is the Pro-Lys-Pro (PKP) motif located around residue 47. nih.govnih.gov This motif is believed to be important for maintaining the stability of the hirudin molecule and for correctly orienting it for binding to thrombin. nih.govnih.gov The C-terminal region contains another critical motif, DFxxIP (residues 55-60, where 'x' can be a variable amino acid), which plays a direct role in interacting with thrombin's fibrinogen recognition site. nih.govresearchgate.net
Table 1: Key Functional Motifs in this compound
| Motif | Position (approx.) | Function |
|---|---|---|
| PKP | 47 | Maintains molecular stability; guides thrombin binding. nih.govnih.gov |
| DFxxIP | 55-60 | Interacts with and blocks the fibrinogen recognition site on thrombin. nih.gov |
The 65-amino acid chain of this compound is organized into two principal domains. wikipedia.org
N-terminal Domain: This region (approximately residues 1-49) forms a compact, globular core. wikipedia.orgresearchgate.net It is structurally stabilized by three disulfide bonds. wikipedia.org The first few amino acid residues (1-3) of this domain are directly involved in binding to the catalytic active site of thrombin. wikipedia.orgacs.org
Disulfide Bond Formation and their Structural Significance
The structural integrity of the N-terminal domain of this compound is critically dependent on three intramolecular disulfide bonds. wikipedia.org These covalent linkages are formed between six conserved cysteine residues. researchgate.netresearchgate.net The specific pairings have been identified as Cys6-Cys14, Cys16-Cys28, and Cys22-Cys39. nih.govnih.gov These bonds force the polypeptide chain into a tight, compact fold, creating the stable core necessary for inhibiting the active site of thrombin. nih.govnih.gov The correct formation of these three disulfide bridges is essential for the protein's biological activity; reduction or incorrect pairing (oxidation) of these bonds leads to a loss of anticoagulant function. nih.gov
Table 2: Disulfide Bonds in this compound
| Bond | Cysteine Residue 1 | Cysteine Residue 2 |
|---|---|---|
| 1 | 6 | 14 |
| 2 | 16 | 28 |
| 3 | 22 | 39 |
Conformational Dynamics and Protein Folding Pathways of this compound
The folding of this compound into its native, biologically active conformation is a complex process, particularly given the requirement for the correct formation of its three disulfide bonds. researchgate.net Studies on the unfolding and refolding pathways show that the protein can form various "scrambled" isomers with non-native disulfide bond pairings when subjected to denaturing conditions. nih.gov The folding process from a reduced state involves defined intermediates, including species with one (1-SS) and two (2-SS) disulfide bonds, before achieving the native three-bond structure. researchgate.net The native core structure is further stabilized by a network of approximately 24 hydrogen bonds and includes two stretches of beta-sheet. nih.gov The progressive expansion of the polypeptide chain during unfolding highlights the existence of stable intermediates along the folding and unfolding pathway. nih.gov
Mechanistic Elucidation of Thrombin Inhibition by Hirudin Hv1
Direct and Highly Specific Interaction with Thrombin
Hirudin HV1 inhibits thrombin directly and with remarkable specificity, independent of cofactors such as antithrombin III, which is required by other anticoagulants like heparin nih.gov. This direct interaction leads to the formation of a tight, equimolar complex between HV1 and thrombin, effectively blocking thrombin's enzymatic activity nih.govsemanticscholar.orgenzymeresearch.co.uk. The high specificity of hirudin for thrombin is a key feature, distinguishing it from inhibitors that target multiple proteases.
Bivalent Binding Model of this compound to Thrombin
The potent inhibition by this compound is attributed to its bivalent binding mode, where distinct regions of the HV1 molecule interact simultaneously with different sites on the thrombin molecule researchgate.netacs.orgacs.orgresearchgate.netd-nb.info. This involves interactions with both the catalytic active site and a remote binding region known as exosite I researchgate.netacs.orgacs.orgresearchgate.netd-nb.infooup.com. HV1's structure is generally described in three parts: a compact N-terminal domain containing disulfide bonds, a central region, and an elongated, flexible C-terminal tail nih.govsemanticscholar.orgtandfonline.com.
Interaction with the Thrombin Catalytic Active Site
The N-terminal region of this compound plays a crucial role in inhibiting thrombin by binding to its catalytic active site semanticscholar.orgacs.orgacs.orgresearchgate.netd-nb.inforesearchgate.net. The first few amino acid residues at the N-terminus of hirudin are particularly important and are reported to protrude into the active site cleft of thrombin semanticscholar.orgoup.com. This interaction physically blocks access to the active site, preventing the cleavage of thrombin's substrates, such as fibrinogen nih.govacs.org. While the N-terminus engages the active site, hirudin does not occupy the S1 substrate-binding subsite and makes no major contact with the catalytic triad (B1167595) residues (His57, Asp102, Ser195) oup.comresearchgate.net.
Kinetic and Thermodynamic Characterization of the this compound-Thrombin Complex
The interaction between this compound and thrombin is characterized by exceptionally favorable kinetic and thermodynamic parameters, reflecting the high affinity and stability of the resulting complex nih.govtandfonline.comenzymeresearch.co.uk.
Determination of Inhibition Constants (Ki) and Dissociation Constants (Kd)
This compound is a very potent inhibitor of thrombin, characterized by very low inhibition constants (Ki) and dissociation constants (Kd) nih.govnih.govnih.gov. These values indicate a strong binding affinity. Studies have reported dissociation constants for hirudin-thrombin binding in the femtomolar to picomolar range, highlighting the tight nature of the complex enzymeresearch.co.uknih.gov. For instance, a dissociation constant as low as 20 fM for hirudin at an ionic strength of 0.125 has been reported nih.gov. The Ki values for the inhibition of thrombin amidolytic activity by this compound fragments have also been determined, demonstrating potent inhibition nih.gov.
Table 1: Reported Inhibition and Dissociation Constants for Hirudin-Thrombin Interaction
| Parameter | Value (approximate) | Conditions / Notes | Source |
| Dissociation Constant (Kd) | 20 fM | Ionic strength 0.125, zero substrate concentration | nih.gov |
| Dissociation Constant (Kd) | 2.3 x 10⁻¹⁴ mol | Minimum reported for HVs | nih.govtandfonline.com |
| Inhibition Constant (Ki) | 0.11 µM | Human alpha-thrombin, tripeptidyl substrate (P51 fragment) | nih.gov |
| Inhibition Constant (Ki) | 0.72 µM | Bovine alpha-thrombin, tripeptidyl substrate (P51 fragment) | nih.govresearchgate.net |
| Inhibition Constant (Ki) | 2.56 nM | Human alpha-thrombin, hirulog-1 (HV1 based) | nih.gov |
| Inhibition Constant (Ki) | 1.84 nM | Human zeta-thrombin, hirulog-1 (HV1 based) | nih.gov |
| Inhibition Constant (Ki) | 270 fM | Recombinant hirudin | nih.gov |
Note: Values may vary depending on the specific hirudin variant, experimental conditions (pH, ionic strength, temperature), and the specific thrombin substrate or assay used.
Association and Dissociation Rate Constants
The formation of the this compound-thrombin complex is characterized by a rapid association rate and a very slow dissociation rate, contributing to the stability and long duration of inhibition nih.govtandfonline.com. High association constants for binding to thrombin, up to 4.7 × 10⁸ mol⁻¹ s⁻¹, have been reported for hirudin variants nih.govtandfonline.comtandfonline.com. Conversely, the dissociation of the complex is a slow process, governed by a very low dissociation rate constant nih.govresearchgate.net. This combination of fast association and slow dissociation results in a highly stable complex, effectively neutralizing thrombin activity for an extended period. The association rate constant for hirudin has been shown to be dependent on ionic strength, decreasing as ionic strength increases nih.gov. The association rate constant for hirudin did not vary significantly over a pH range of 6 to 10. nih.gov
Table 2: Reported Association and Dissociation Rate Constants for Hirudin-Thrombin Interaction
| Parameter | Value (approximate) | Conditions / Notes | Source |
| Association Constant | 4.7 x 10⁸ mol⁻¹ s⁻¹ | Maximum reported for HVs | nih.govtandfonline.comtandfonline.com |
| Dissociation Rate Constant (k₂) | 22 s⁻¹ | Thrombin-hirudin complex | researchgate.net |
| Dissociation Rate Constant (k₄) | 30 s⁻¹ | Dehydrothrombin-hirudin complex | researchgate.net |
Note: Values may vary depending on the specific hirudin variant, experimental conditions, and the specific thrombin form.
Influence of Specific Ion Effects on Thrombin-Hirudin HV1 Interaction
The interaction between this compound and thrombin is significantly influenced by the ionic environment, highlighting the crucial role of electrostatic forces in this high-affinity binding event. Studies investigating the kinetic parameters of thrombin inhibition by recombinant this compound in the presence of various salts have demonstrated specific ion effects on the binding affinity. fishersci.nl
Kinetic analyses performed across a range of salt concentrations (0.05 M to 1 M) using NaCl, KCl, NaBr, and KBr revealed that the inhibition constant (KI) for the thrombin-hirudin interaction varies depending on the specific salt present, even at the same ionic strength. fishersci.nl This indicates that the modulation of the interaction is not solely a function of general ionic strength but involves specific interactions between the ions and the protein surfaces. fishersci.nl
The dependence of the binding affinity on ion concentration can be quantified by examining the slope of the plot of the logarithm of the inhibition constant (ln KI) versus the logarithm of the mean ion activity (ln a+/-). These slopes were found to be constant within the range of 0.05 M to 0.5 M salt concentration and exhibited sensitivity to the specific salt in solution. fishersci.nl The observed slopes were approximately 1.07 ± 0.09 for NaCl, 0.92 ± 0.10 for KCl, 1.37 ± 0.10 for NaBr, and 0.56 ± 0.10 for KBr. fishersci.nl These values suggest that the binding process is coupled to the release or uptake of ions.
Detailed research findings indicate that specific ion effects modulate the thrombin-hirudin interaction through ion release upon complex formation. fishersci.nl This phenomenon has also been observed in the interaction between thrombin and its natural substrate, fibrinogen. fishersci.nl The hierarchy of ion release in the case of thrombin-hirudin interaction mirrors that seen with thrombin-fibrinogen, with the number of released ions decreasing in the order of NaBr > NaCl > KCl > KBr. fishersci.nl This suggests a common mechanism of modulation linked to the process of "bridge-binding" to the fibrinogen recognition site and the catalytic pocket of the enzyme, which is controlled by the association rate constant. fishersci.nl
The significant contribution of ionic interactions to the formation of the thrombin-hirudin complex has been quantitatively evaluated. fishersci.ca Studies utilizing genetically engineered hirudin variants with differing numbers of negatively charged residues in the carboxyl-terminal region have allowed for the dissection of binding energy into ionic and nonionic components. fishersci.ca For native hirudin, ionic interactions were found to account for a substantial portion of the binding energy at zero ionic strength. fishersci.ca Each negatively charged residue contributes approximately -4 kJ/mol to the binding energy. fishersci.ca
Specific charged residues on this compound are known to be critical for ionic interactions with thrombin. The sulfation of tyrosine at position 63 (Tyr63) in HV1 is particularly important, enhancing the electrostatic interaction and leading to the formation of a salt bridge and a hydrogen bond with residues in thrombin, such as Lys81 and Tyr76. ecsci.co.krnih.govjkenterprises.com.pk Additionally, aspartic acid at position 55 (Asp55) and glutamic acid at position 57 (Glu57) of HV1 are reported to form a salt bridge with thrombin. americanelements.comamericanelements.com The presence of numerous acidic amino acid residues in the C-terminal tail of HV1 is crucial for its interaction with the anion-binding exosite I of thrombin, which is the fibrinogen binding site. dsmz.de
The influence of ionic strength on the kinetics of protein-protein association often shows a strong dependence on the "on" rate, while the "off" rate is relatively insensitive. This disparate dependency signifies the importance of electrostatic interactions in the association process.
The following table summarizes the observed slopes (d ln KI / d ln a+/-) for the thrombin-hirudin interaction in the presence of different salts:
| Salt | Slope (d ln KI / d ln a+/-) |
| NaCl | 1.07 ± 0.09 |
| KCl | 0.92 ± 0.10 |
| NaBr | 1.37 ± 0.10 |
| KBr | 0.56 ± 0.10 |
Recombinant Production and Expression Systems for Hirudin Hv1
Heterologous Expression Strategies for Hirudin HV1 Production
Heterologous expression refers to the expression of a gene from one organism in a different host organism. This approach is crucial for producing large quantities of this compound.
Bacterial Expression Systems (Escherichia coli)
Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and high expression levels. Recombinant this compound has been successfully expressed in E. coli strains. Early attempts utilized chemically synthesized hirudin genes nih.gov. Expression in E. coli can result in high levels of active hirudin google.com. Specific E. coli strains, such as SHuffle® T7, designed for enhanced disulfide bond formation in cysteine-containing proteins, have been used for this compound expression preprints.org. The choice of E. coli strain can be crucial for successful production google.com.
However, a potential drawback of bacterial expression is the lack of post-translational modifications found in natural hirudin, particularly sulfation at tyrosine 63 (Tyr63) nih.govcreative-diagnostics.comacs.org. This sulfation is reported to enhance the interaction between hirudin and thrombin tandfonline.com. Recombinant hirudin produced in E. coli often lacks this modification, which can result in lower anticoagulant activity compared to native hirudin nih.govcreative-diagnostics.comacs.orgresearchgate.net. Despite this, some studies have reported high thrombin inhibitory potencies for this compound preparations from E. coli when cultivated at optimal temperatures preprints.org.
Research findings indicate that cultivation temperature significantly impacts the inhibitory potency of recombinant this compound expressed in E. coli. Optimal temperatures were found to be 37 °C for E. coli strain DH5α and 30 °C for E. coli strain SHuffle® T7, with lower potencies observed at temperatures above or below these optima preprints.org.
Yeast Expression Systems (Saccharomyces cerevisiae, Pichia pastoris)
Yeast expression systems, such as Saccharomyces cerevisiae and Pichia pastoris (now known as Komagataella phaffii), offer advantages over bacterial systems, including the ability to perform some post-translational modifications and secrete recombinant proteins into the culture medium, simplifying purification preprints.orgnih.gov.
Saccharomyces cerevisiae has been used for the efficient production of recombinant hirudin variants nih.govresearchgate.net. For instance, a recombinant S. cerevisiae strain utilizing a galactose-inducible promoter directed the secretion of a hybrid HV1-HV2 hirudin variant nih.gov.
Pichia pastoris is another popular yeast host known for its ability to reach high cell densities and achieve high yields of secreted proteins, often under the control of the tightly regulated alcohol oxidase (AOX) promoter tandfonline.comnih.gov. Recombinant hirudin has been successfully synthesized in P. pastoris nih.govnih.govresearchgate.net. Expression levels of 1.5 g/L have been reported for recombinant hirudin in P. pastoris nih.gov. However, some studies on this compound expression in P. pastoris have shown comparably low thrombin-inhibitory potencies, potentially due to hyper-glycosylation preprints.org. While P. pastoris can achieve human-like glycosylation for some proteins, high levels of mannose glycosylation can occur, which may be immunogenic and affect protein folding acs.orgtandfonline.com.
Despite the potential for post-translational modifications, recombinant hirudin produced in yeast may still lack the Tyr63 sulfation found in natural hirudin, contributing to lower activity nih.govacs.org.
Eukaryotic Cell Systems (e.g., Insect Cells, Mammalian Cell Lines)
Eukaryotic cell systems, including insect cells and mammalian cell lines, are explored for recombinant protein production to achieve more complex post-translational modifications and proper protein folding.
This compound has been expressed in insect cells, with reported yields of 0.4 mg/L tandfonline.com. Baculovirus expression systems are appropriate for expression in insect cells, such as Spodoptera frugiperda cells google.com. Expression in insect cells can result in secreted, biologically active hirudins researchgate.net.
Mammalian cell lines, such as Chinese hamster ovary (CHO) cells and human K562 cells, have also been investigated for hirudin expression nih.gov. While hirudin was successfully synthesized and secreted in cell-free systems derived from these cell lines, yields in cultured mammalian cells like BHK cells have been reported as low tandfonline.com.
Cell-Free Protein Synthesis Approaches
Cell-free protein synthesis involves producing proteins in vitro using cell lysates containing the necessary translational machinery takarabio.comthermofisher.com. This approach can offer advantages such as rapid synthesis, the ability to produce proteins toxic to host cells, and direct access to the reaction environment for manipulation takarabio.comthermofisher.com.
Cell-free synthesis of this compound has been explored as an alternative to traditional recombinant expression preprints.orgnih.govresearchgate.net. Studies have shown successful synthesis of this compound in cell-free systems derived from eukaryotic cell lines, including human K562, insect Sf21, and CHO-K1 cells nih.govresearchgate.net. Notably, cell-free synthesized this compound has demonstrated considerably higher anti-thrombin activity compared to bacterially expressed this compound in some instances, with up to 100 times higher potency reported preprints.orgnih.govresearchgate.net. The combination of K562 cell lysates and the endogenous wild-type signal peptide sequence was found to be effective for hirudin synthesis in a cell-free system nih.govresearchgate.net.
Optimization of Recombinant this compound Yield and Activity
Optimizing the production of recombinant this compound involves strategies to enhance both the quantity and biological activity of the expressed protein.
Promoter Selection and Expression Vector Design
The choice of promoter and the design of the expression vector are critical for controlling gene expression levels and directing protein synthesis. Promoters regulate the binding of RNA polymerase and transcription factors, influencing where and when a gene is expressed aavnergene.com.
In bacterial systems like E. coli, inducible promoters such as T7, Lac, and Tac have been widely used for recombinant hirudin production tandfonline.com. The T7 promoter is considered strong and has been associated with higher yields compared to Tac or Lac promoters tandfonline.com. Expression vectors for E. coli can include elements like leader peptides, such as the OmpA leader peptide, to direct secretion to the periplasm google.com. Fusion proteins are also commonly used in E. coli to improve yield tandfonline.com.
In yeast systems, the AOX1 promoter in Pichia pastoris is a robust inducible promoter frequently used for high-level protein production nih.govresearchgate.net. Expression vectors for P. pastoris often include secretion signals, such as the Saccharomyces cerevisiae pre-pro alpha-mating factor signal sequence, to facilitate secretion of the recombinant protein into the medium nih.gov. The pPIC9K vector is a common choice for expressing hirudin variants in P. pastoris tandfonline.comnih.gov. In Saccharomyces cerevisiae, galactose-inducible promoters have been used for hirudin expression nih.gov.
Expression vector design also involves considering elements that enhance protein folding, stability, and purification. For instance, including a His-tag can simplify purification ajol.info. Fusion proteins, where hirudin is fused to another protein or peptide sequence (like RGD or a factor Xa recognition sequence), have been designed to potentially improve yield, targeting, or activity tandfonline.comajol.info.
Optimization efforts also extend to cultivation conditions, such as temperature, media composition, and induction parameters, which can significantly influence expression levels and the biological activity of the recombinant protein preprints.orgresearchgate.net.
Data Tables
Based on the search results, here is a summary of some reported expression levels and activities for recombinant this compound and related variants in different systems. Note that direct comparisons between studies can be challenging due to variations in methodology, protein variants, and units of measurement.
| Expression System | Host Organism | Promoter/Strategy | Reported Yield/Activity | Notes | Source(s) |
| Bacterial | E. coli DH5α | Various (e.g., IPTG inducible) | High thrombin inhibitory potency at 37 °C optimal temp | Potency lower at other temperatures. Cytosolic expression. | preprints.org |
| Bacterial | E. coli SHuffle® T7 | Various (e.g., IPTG inducible) | Higher thrombin inhibitory potency than DH5α at 30 °C | Optimal temperature 30 °C. Designed for disulfide bond formation. | preprints.org |
| Bacterial | E. coli | T7 promoter, SUMO fusion | Up to 2.5 × 10⁶ ATU/L (for HV1) | Fusion protein strategy for improved yield. | tandfonline.com |
| Yeast | Pichia pastoris GS115 | AOX1 promoter, α-mating factor signal sequence | 1.5 g/L (for recombinant hirudin, likely HV1 or variant) | Secreted protein. High yield reported after optimization. | nih.gov |
| Yeast | Pichia pastoris | Various (e.g., AOX promoter) | 2.8 × 10⁵ ATU/L (for HV1) | Acceptable activity reported in one instance. Potential hyper-glycosylation. | preprints.orgtandfonline.com |
| Yeast | Saccharomyces cerevisiae | Galactose-inducible promoter, MF alpha 1 preproleader | 44 mg/L (for hybrid HV1-HV2) | Secreted protein. | nih.gov |
| Eukaryotic (Insect) | Spodoptera frugiperda | Baculovirus system, VSV G protein leader peptide | 0.4 mg/L (for HV1) | Secreted protein. Biologically active. | tandfonline.comresearchgate.net |
| Eukaryotic (Mammalian) | BHK cells | Not specified | 0.05 mg/L | Low yield reported. | tandfonline.com |
| Cell-Free (Eukaryotic) | K562 lysate | Endogenous wild-type signal peptide | Total yield ~1065 nmol/L, secreted ~50 nmol/L (WT-HV1) | Considerably higher anti-thrombin activity than bacterial rHV1. | nih.govresearchgate.net |
| Cell-Free (Eukaryotic) | Sf21 lysate | Endogenous wild-type signal peptide | Total yield ~838 nmol/L, secreted ~70 nmol/L (WT-HV1) | Synthesis and secretion observed. | nih.govresearchgate.net |
| Cell-Free (Eukaryotic) | CHO-K1 lysate | Endogenous wild-type signal peptide | Total yield ~211 nmol/L, secreted ~51 nmol/L (WT-HV1) | Synthesis and secretion observed. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Hirudin Hv1
Correlating Specific Domains with Thrombin Inhibitory Potency
Hirudin HV1's structure can be broadly divided into three functional domains: the N-terminal region, the central globular domain, and the C-terminal tail. ashpublications.orgresearchgate.net The interplay of these domains is essential for its high thrombin-inhibitory potency. mdpi.com
Role of the N-terminal Region in Catalytic Site Binding
The N-terminal region of this compound plays a critical role in blocking the catalytic (active) site of thrombin. ashpublications.orgd-nb.infounipd.it The first few amino acid residues at the N-terminus are particularly significant for this interaction. semanticscholar.org This region plugs into the active site, thereby blocking its enzymatic activity. d-nb.info Studies involving mutations of the first three N-terminal amino acids have shown a significant decrease in anticoagulant activity. semanticscholar.org The N-terminal globular region, stabilized by disulfide bonds, occupies the active site of thrombin. semanticscholar.org Specifically, the first three N-terminal residues can form a parallel β-strand interacting with residues S214 to E217 of thrombin. semanticscholar.org
Contribution of the C-terminal Tail to Exosite I Interaction
The elongated C-terminal tail of this compound is rich in acidic amino acid residues and is primarily responsible for binding to exosite I of thrombin, also known as the fibrinogen-binding site. frontiersin.orgashpublications.orgresearchgate.netd-nb.info This interaction effectively blocks the access of fibrinogen and other substrates to thrombin, thus inhibiting clot formation. diva-portal.orgd-nb.infonih.gov The C-terminal region binds to thrombin through a combination of salt bridges, hydrogen bonds, and electrostatic interactions. tandfonline.com In its free state, this part of the molecule adopts a random coil conformation. tandfonline.com Analyses based on co-crystallographic data have revealed numerous hydrophilic and hydrophobic interactions between the C-terminal tail and the surface of thrombin at exosite I. d-nb.info The length and charge of the C-terminal tail are important for its thrombin-inhibitory potency. nih.gov
Identification and Characterization of Critical Amino Acid Residues for Binding and Activity
Specific amino acid residues within this compound have been identified as being critical for its binding to thrombin and its inhibitory activity.
Impact of Tyrosine 63 Sulfation and Analogous Residues (e.g., Asp61 in HM2)
Natural this compound isolated from Hirudo medicinalis contains a sulfated tyrosine residue at position 63 (Tyr63). unipd.itgoogle.com Sulfation of Tyr63 is reported to enhance the interaction between hirudin and thrombin. tandfonline.com Recombinant hirudin, which often lacks this sulfation, typically shows somewhat lower inhibitory activity compared to natural sulfated hirudin. unipd.itresearchgate.netnih.gov
In hirudin variant 2 from Hirudinaria manillensis (HM2), Aspartic acid at position 61 (Asp61) corresponds to the sulfated Tyr63 in HV1. researchgate.netnih.gov Studies have indicated that Asp61 in HM2 is critical for inhibiting thrombin activities. researchgate.netnih.gov Furthermore, the anticoagulant effects of both HV1 and HM2 were improved when amino acid residues adjacent to Asp61 were mutated to Asp, suggesting the importance of negatively charged residues in this region for interaction with thrombin. researchgate.netnih.gov While sulfotyrosines are found in the anionic C-terminus of many hirudin variants, the precise relationship between sulfotyrosine and the number of negatively charged residues in this region regarding thrombin binding is an area of ongoing investigation. diva-portal.org
Role of Lysine 47 and other Active Site Interacting Residues
Lysine at position 47 (Lys47) in this compound is located within a special Pro-Lys-Pro (PKP) sequence in the middle of the peptide chain. semanticscholar.orgfrontiersin.org This sequence is believed to contribute to the stability of the hirudin molecule and guide its correct binding direction to thrombin. semanticscholar.orgfrontiersin.org The region surrounding position 47 has been suggested as a potential binding portion of hirudin on thrombin. google.com While Lys47 is present in HV1 and HV3 variants and is likely involved in blocking the active portion of thrombin, sequence differences in this region can influence binding. google.comnih.gov For instance, spectroscopic studies comparing recombinant HV1 and HV2-Lys47 suggested differences in their binding to thrombin, with speculation centering on residues 24 and 47, which involve changes in side chain charge. nih.gov
Other residues in the N-terminal region also interact directly with the active site of thrombin. The first three N-terminal residues bind to the active site pocket. researchgate.net For example, in hirudin-HN, the N-terminal residue N-1 binds to a subsite defined by H57, Y60A, and W60 of thrombin. researchgate.net
Data Table: Key Amino Acid Residues and Their Contribution to this compound Activity
| Amino Acid Residue | Position (in HV1) | Domain | Proposed Role | Impact on Activity (Mutation/Modification) |
| N-terminal residues | 1-3 | N-terminus | Block thrombin active site, form β-strand with thrombin. semanticscholar.orgresearchgate.net | Mutation significantly decreases anticoagulant activity. semanticscholar.org |
| Lysine | 47 | Central/Linker | Maintain stability, guide binding, potential active site interaction. semanticscholar.orgfrontiersin.orggoogle.com | Sequence differences at this position can influence binding. nih.gov |
| Tyrosine | 63 | C-terminus | Sulfation enhances interaction with thrombin. tandfonline.com | Lack of sulfation in recombinant hirudin can lead to lower activity. unipd.itresearchgate.netnih.gov |
| Aspartic Acid | (Analogous to Tyr63 in HM2) | C-terminus | Critical for inhibiting thrombin activities (in HM2). researchgate.netnih.gov | Mutations of adjacent residues to Asp improved anticoagulant effects (in HV1 and HM2). researchgate.netnih.gov |
Effects of Amino Acid Substitutions and Deletions
Amino acid substitutions and deletions within the this compound sequence can significantly impact its thrombin inhibitory activity. Investigations have focused on different regions of the molecule, including the N-terminus, the central globular domain, and the C-terminal tail.
Alterations within the N-terminal five amino acid residues can greatly modify the inhibitory potency. d-nb.info Studies indicate that an aromatic amino acid residue at position 3 (Tyr3, Phe3, or Trp3) is crucial for thrombin inhibition. nih.gov For instance, changing the N-terminal sequence of hirudin variant HV1 from VVYTDC to MVYTDC was explored in one study. nih.gov
Modifications in the C-terminal tail, particularly within the sequence that interacts with thrombin's exosite I, also influence activity. acs.orgd-nb.info The sulfation of Tyr63 in natural this compound is critical for inhibiting thrombin activity. acs.org Modifications of amino acid residues adjacent to the residue corresponding to Asp61 of HM2 (which corresponds to sulfated Tyr63 of HV1) to Asp improved the anticoagulant effects of HV1 and HM2. acs.org This improvement was reflected in prolonged activated partial thromboplastin (B12709170) time, prothrombin time, and thrombin time, along with decreased Ki and IC50 values. acs.org
Studies on synthetic C-terminal peptides of HV1 have also provided insights. For example, a bisulfated peptide with sulfated tyrosine residues at positions 62 and 63 (GDFEEIPEY(SO3H)Y(SO3H)LQ) was found to be a potent thrombin inhibitor. nih.gov The inhibitory activity gained by substituting with sulfated tyrosine at position 63 was greater than that at position 62. nih.gov
While the N- and C-termini have been extensively studied, the effects of changes within the central globular domain are less well analyzed. d-nb.info However, the central globular domain is also considered acidic and important for inhibitory activity. nih.gov The incorporation of an RGD motif by replacing Ser32-Asp33-Gly34 with Arg-Gly-Asp between cysteine residues 5 and 6 of HV1 did not alter its antithrombin activity. d-nb.info
Some research suggests that the N-terminus contributes to a greater extent to the formation of the thrombin-hirudin complex than the acidic C-terminal region, which contrasts with some earlier postulations. thieme-connect.com
Influence of Disulfide Bond Integrity on this compound Conformation and Function
This compound contains three conserved intramolecular disulfide bonds formed between cysteine residues: Cys6-Cys14, Cys16-Cys28, and Cys22-Cys39 (or Cys22-C37 depending on the specific numbering convention, but the pairing is consistent). nih.govresearchgate.netarxiv.orgfrontiersin.org These disulfide bonds are crucial for the formation of the compact N-terminal globular domain. semanticscholar.orgnih.govresearchgate.net
The integrity and correct formation of these disulfide bonds are absolutely essential for the biological activity of this compound. d-nb.infonih.govd-nb.info The thrombin-inhibitory potency is completely dependent on the correct formation of all disulfide bonds. d-nb.infonih.govd-nb.info If the disulfide bonds are not correctly formed, the molecule cannot adopt the proper conformation required for effective binding to thrombin. d-nb.infonih.gov
Studies on the oxidative folding of hirudin have highlighted the importance of disulfide bond formation and reshuffling. arxiv.orgnih.gov The folding process involves the formation of disulfide bonds, and their correct pairing is necessary to achieve the native, active conformation. arxiv.orgnih.gov Scrambled isomers with non-native disulfide bonds can form, and a slow reshuffling process is required for these to rearrange into the native disulfide pattern, leading to the active structure. arxiv.orgnih.gov
The presence of disulfide bonds contributes to the stability of the biologically active conformation of proteins, including hirudin. uwaterloo.ca They can prevent or alleviate unfolding, degradation, or aggregation. uwaterloo.ca Mutating cysteine residues to prevent disulfide bond formation can impact protein structure, folding, stability, and function. uwaterloo.ca The critical impact of the pattern (or position) of disulfide bonds on protein stability is significant, with correct disulfide bonds stabilizing the protein while scrambling can have adverse effects. uwaterloo.ca
The central globular domain, stabilized by these three disulfide bridges, is a key structural feature of hirudin and hirudin-like factors. nih.govd-nb.info While the N- and C-termini are primarily involved in direct thrombin interaction, the correctly folded central domain provides the structural scaffold necessary for the proper presentation of these binding regions.
| Region Modified | Amino Acid(s) | Modification | Effect on Activity | Source(s) |
| N-terminus | Residue at position 3 (Tyr) | Substitution (e.g., to Phe or Trp) | Crucial for thrombin inhibition | nih.gov |
| N-terminus | VVYTDC sequence | Changed to MVYTDC | Explored in synthesis, impact on activity depends on context | nih.gov |
| Central Globular Domain | Ser32-Asp33-Gly34 | Replacement with RGD motif | Did not alter antithrombin activity | d-nb.info |
| Central Globular Domain | Lys47 | Substitution (e.g., to Asn, Glu, Gln) | Marked reduction in inhibitory activity (e.g., 10-50 times lower) | thieme-connect.com |
| C-terminus | Residues adjacent to position corresponding to Asp61 of HM2 (Tyr63 of HV1) | Mutation to Asp | Improved anticoagulant effects (prolonged clotting times, decreased Ki/IC50) | acs.org |
| C-terminus | Tyr62, Tyr63 | Bisulfation | Increased thrombin inhibition potency (Tyr63 sulfation more impactful than Tyr62) | nih.gov |
| C-terminus | Acidic residues | Chemical esterification | Total loss of affinity for thrombin | thieme-connect.com |
Note: This table is a synthesis of findings and provides a general overview. Specific experimental conditions and the exact nature of the modification can influence the observed effects.
Protein Engineering and Rational Design of Hirudin Hv1 Analogues
Site-Directed Mutagenesis for Modifying Hirudin HV1 Properties
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes in the HV1 sequence to study the role of individual residues in its function and to engineer variants with altered properties. Research has focused on residues crucial for thrombin binding and anticoagulant activity. For instance, modifications to the C-terminus of HV1 have been shown to alter its binding energy to human thrombin. researchgate.netresearchgate.net The sulfation of Tyr63 in natural HV1 is known to be critical for potent thrombin inhibition, and the lack of this modification in recombinant hirudins can result in weaker anticoagulant effects. acs.orgresearchgate.netresearchgate.netrroij.com Studies have indicated that Asp61 in hirudin variant HM2, which corresponds to sulfated Tyr63 in HV1, is critical for inhibiting thrombin activity. researchgate.netresearchgate.net Mutating amino acid residues adjacent to Asp61 to Asp has been shown to improve the anticoagulant effects of HV1 and HM2, leading to prolonged activated partial thromboplastin (B12709170) time, prothrombin time, and thrombin time, and decreased Ki and IC50 values. researchgate.netresearchgate.net
Design and Synthesis of this compound Peptide Fragments
Functional Characterization of N-terminal Fragments
The N-terminal region of hirudin is understood to interact with the active site or its adjacent region in the thrombin polypeptide chain. google.com Previous crystallographic analyses have shown that the N-terminal core domain of hirudin binds to thrombin with the three N-terminal residues extending into the active site cleft. oup.com While the N-terminus binds to the active site of thrombin, the C-terminus binds to the fibrinogen recognition site, exosite I. acs.orgrroij.com Some studies suggest that recombinant proteins with long amino acid sequences, such as a 9xHis-tag, an EK, and an FXa recognition sequence, in their N-terminal region, can result in low anti-thrombin activity, indicating that extensive N-terminal extensions might inhibit the anti-thrombin activity. ajol.info However, a recombinant protein with only an FXa recognition sequence at its N-terminal showed partial anti-thrombin activity. ajol.info
Functional Characterization of C-terminal Fragments
The C-terminal tail of hirudin is crucial for its interaction with thrombin, primarily by blocking the fibrinogen recognition site (exosite 1) on thrombin. researchgate.netsemanticscholar.org This interaction is mediated by numerous ionic and nonionic interactions between specific amino acid residues in both hirudin and thrombin. researchgate.net The C-terminus of HV1 contains numerous acidic amino acid residues, which are of particular importance in this interaction. researchgate.net The C-terminal functional domain of HV1 (residues 55-65) binds to a non-catalytic site on thrombin and contributes approximately half of the binding energy of the whole protein to thrombin. nih.gov This domain is capable of inhibiting the procoagulant actions of thrombin. nih.gov Structure-function studies on the C-terminal domain have provided insights into the different modes of thrombin interaction among hirudin variants. nih.gov The C-terminal fragment is hydrophilic and can bind to non-catalytic sites of thrombin, possibly through electrostatic interactions. researchgate.net
Development of Bifunctional this compound Derivatives
Bifunctional hirudin derivatives are engineered molecules that combine the thrombin inhibitory activity of hirudin with other functionalities, such as targeting capabilities or additional therapeutic effects.
Fusion with Recognition Sequences (e.g., FXa, RGD)
Fusing this compound or its variants with specific recognition sequences allows for targeted delivery or altered activity profiles.
FXa Recognition Sequences: Fusion proteins incorporating FXa recognition sequences at the N-terminus of hirudin can act as prodrugs. nih.govfrontiersin.orgscience.gov These constructs are designed to release active hirudin specifically at the site of thrombosis, where FXa is abundant, potentially reducing systemic bleeding side effects. nih.govfrontiersin.orgscience.gov Examples include adding amino acid sequences identified from coagulation factors Xa and XIa into the N-terminus of hirudin. nih.govfrontiersin.org After cleavage by FXa, the fusion protein liberates intact free hirudin to exert its anticoagulant activity. science.gov
RGD Recognition Sequences: The Arg-Gly-Asp (RGD) sequence is a common motif recognized by integrins, which are involved in cell adhesion. wikipedia.orgwikipedia.org Fusing the RGD sequence to hirudin creates bifunctional molecules that can inhibit both thrombin and platelet aggregation by binding to platelet glycoprotein (B1211001) IIb/IIIa. frontiersin.orgnih.gov A recombinant HV1 fused with Arg-Gly-Asp (RGD) was approved for phase I trials in China in 2005. tandfonline.comtandfonline.com RGD-hirudin is a bifunctional molecule containing a domain for specific thrombin inhibition and an RGD sequence for blocking platelet aggregation. nih.gov Molecular docking studies of RGD-hirudin with thrombin suggest that the RGD tripeptide is positioned on the surface of the complex, allowing it to bind to the GP IIb/IIIa receptor. nih.govnih.gov
Hybrid Hirudin Constructs (e.g., HV1/HV3 hybrids)
Hybrid hirudin constructs involve combining sequences from different hirudin variants to create molecules with potentially improved or altered properties. For example, hybrid hirudins such as HV1C3 have been created by substituting the C-terminal region polypeptide of HV1 with the C-terminal region polypeptide of HV3. google.com This specific hybrid, HV1C3, has been shown to exhibit higher antithrombin activity than that of this compound. google.com Hybrid genes composed of exons and introns from different parental hirudin genes, such as HV-Hyb2-3, have also been identified. nih.gov Another example is a hybrid protein from HV1 and HV2, designated HV12, which has been produced recombinantly. google.com
Strategies for Enhancing this compound Binding Affinity and Inhibitory Potency
Enhancing the binding affinity and inhibitory potency of this compound largely revolves around modifying key regions involved in its interaction with thrombin. Structural studies have revealed that hirudin binds to thrombin through its N-terminus, which interacts with the active site, and its C-terminus, which binds to the fibrinogen recognition exosite (exosite I) nih.govnih.govidrblab.net. The central globular domain also plays a role in thrombin-inhibitory potency douban.com.
A critical post-translational modification in native this compound is the sulfation of tyrosine at position 63 (Tyr63). This sulfation is reported to enhance the interaction between hirudin and thrombin nih.govnih.govrsc.org. Recombinant hirudin variants, often produced in microbial expression systems, typically lack this sulfation, resulting in a lower inhibitory activity compared to native hirudin nih.govnih.govresearchgate.netidrblab.net. This highlights sulfation as a natural strategy for maximizing potency.
Rational design and mutagenesis studies have explored the impact of amino acid substitutions on HV1's interaction with thrombin. Modifications in the C-terminal region, particularly around the residue equivalent to sulfated Tyr63 (Asp61 in hirudin variant 2 from Hirudinaria manillensis (HM2)), have shown promise in enhancing binding affinity and anticoagulant effects nih.govresearchgate.netnih.gov. For instance, mutating adjacent residues like Glu60 and Ile62 to Asp in HM2 increased hirudin-thrombin affinity in vitro, resulting in a lower Ki value nih.govresearchgate.net. Molecular dynamics simulations have been employed to analyze how these C-terminal modifications alter the binding energy to thrombin nih.govresearchgate.netnih.gov.
The N-terminus of this compound is crucial for occupying the active site of thrombin. Alterations within the N-terminus can significantly impact inhibitory potency. Research suggests that an aromatic amino acid residue at position 3 (such as tyrosine, phenylalanine, or tryptophan) is critical for thrombin inhibition. Replacing Tyr3 with Phe3 in this compound has been shown to increase its affinity to thrombin approximately sixfold douban.com. Conversely, replacing the N-terminal Val1-Val2 with hydrophilic residues like serine can increase Ki values, indicating decreased potency, while positively charged residues at position 2 or 4 appear to be tolerated douban.com.
Hybrid hirudin molecules have also been designed to combine favorable characteristics of different variants. For example, CX-397, a hybrid of HV1 and HV3, demonstrated stronger and more specific thrombin inhibition compared to the individual variants in animal models nih.govrsc.org. Bivalirudin, a synthetic congener, is another example of a modified hirudin-based inhibitor designed for specific therapeutic applications.
While recombinant expression is common, studies have indicated that cell-free synthesis of this compound can yield a product with significantly higher thrombin-inhibitory potency compared to bacterially expressed HV1, suggesting potential differences in folding or post-translational modifications achievable through this method researchgate.net.
Creation of this compound-Based Research Probes
Protein engineering and rational design facilitate the creation of modified this compound variants that can serve as valuable research probes to investigate thrombin function, interaction sites, and the coagulation cascade. These modified molecules can be designed with specific labels or altered properties to suit various experimental techniques.
Site-directed mutagenesis is a fundamental technique used to create this compound mutants with specific amino acid substitutions. These mutants are instrumental in dissecting the structure-function relationships of hirudin and identifying residues critical for thrombin binding and inhibition idrblab.netnih.gov. By systematically altering residues and observing the effects on binding affinity or inhibitory activity, researchers can gain detailed insights into the molecular basis of the hirudin-thrombin interaction.
An example of a modified hirudin with potential as a research tool is a recombinant this compound fused with an Arg-Gly-Asp (RGD) motif. This RGD-hirudin mutant was developed to possess dual activity, inhibiting platelet aggregation by targeting the GPIIb/IIIa receptor in addition to its thrombin inhibition nih.gov. While investigated for therapeutic potential, such a molecule with altered target specificity can also be used as a probe to study the interplay between thrombin activity and platelet aggregation.
Computational approaches, including homology modeling, molecular docking, and molecular dynamics simulations, play a crucial role in the rational design process and in predicting the behavior of modified hirudin variants nih.govresearchgate.netnih.gov. These in silico methods allow researchers to design mutations strategically, predict their effects on protein structure and binding, and guide experimental efforts in creating novel probes or inhibitors.
Techniques like PEGylation, which involves conjugating polyethylene (B3416737) glycol chains to a protein, are employed to improve pharmacokinetic properties like stability nih.gov. While primarily used for therapeutic development, site-specific PEGylation requires the introduction of reactive sites, such as cysteine residues, at specific locations on the protein surface through genetic engineering. Modified hirudins with introduced reactive sites could potentially be used to attach fluorescent dyes, biotin (B1667282) tags, or other labels, creating probes for imaging, pull-down assays, or surface plasmon resonance studies to characterize thrombin interactions. Although specific examples of fluorescently labeled this compound designed purely as research probes were not prominently found in the search results, the underlying protein engineering techniques enable their creation.
Advanced Biochemical and Biophysical Characterization Techniques
Spectroscopic Analysis of Hirudin HV1 and its Thrombin Complexes
Spectroscopic methods provide valuable insights into the electronic structure, conformation, and interactions of this compound and its complex with thrombin.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique used to study species with unpaired electrons, such as free radicals, transition metal complexes, and some biomolecules libretexts.orgbhu.ac.in. While this compound itself does not intrinsically contain unpaired electrons in its native state, ESR can be applied to study its interactions indirectly. This can involve labeling this compound or thrombin with spin probes – molecules containing unpaired electrons – at specific sites. Changes in the ESR spectrum of the spin probe upon binding can provide information about the local environment, conformational changes, and the distance between the labeled site and the binding partner libretexts.orgbhu.ac.in. Although specific detailed research findings on this compound using ESR were not extensively found in the search results, the technique's principle allows for probing molecular interactions and dynamics in systems involving paramagnetic species or those that can be spin-labeled libretexts.orgbhu.ac.in. ESR spectra are typically displayed as the first derivative of the absorption signal and can provide information about the number and identity of atoms near the unpaired electron through hyperfine interactions libretexts.org.
Fluorescence Spectroscopy for Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique widely used to study protein-ligand interactions and conformational changes. It relies on the intrinsic fluorescence of certain amino acid residues, primarily tryptophan, tyrosine, and phenylalanine, or the use of extrinsic fluorescent probes unito.it. Proteins like thrombin contain tryptophan residues whose fluorescence properties (intensity, wavelength maximum, and lifetime) are sensitive to their local environment oup.com.
Studies utilizing fluorescence spectroscopy have been instrumental in understanding the binding of this compound to thrombin. Upon formation of the thrombin-hirudin complex, significant changes in the intrinsic fluorescence of thrombin are observed, indicating conformational alterations in the enzyme upon hirudin binding oup.comnih.gov. For instance, studies using stopped-flow fluorescence spectroscopy have shown a substantial enhancement in the intrinsic fluorescence of human alpha-thrombin upon binding with recombinant hirudin variant 1 (rhir), suggesting a structural change nih.gov. This fluorescence enhancement can be induced by the binding of either the N-terminal or the C-terminal fragments of hirudin, indicating that both regions contribute to the observed conformational changes in thrombin nih.gov.
Fluorescence titration experiments can be used to determine the binding affinity and stoichiometry of the this compound-thrombin interaction. By monitoring the change in fluorescence signal as increasing concentrations of one binding partner are added to the other, dissociation constants (Kd) or inhibition constants (Ki) can be determined.
Extrinsic fluorescence probes, such as 8-Anilino-1-napthalene-sulfonic acid (ANS), which bind to hydrophobic surfaces, can also be used to report on conformational changes that expose or conceal hydrophobic regions of the protein upon binding or unfolding nist.gov. Changes in ANS fluorescence intensity and wavelength maximum can indicate structural disruptions or changes in surface hydrophobicity nist.gov.
Research findings have demonstrated that the binding of hirudin, including likely HV1 due to its prominence, induces significant structural changes in thrombin, particularly affecting regions like the γ-loop oup.com. These changes are reflected in fluorescence spectra and provide kinetic information about the binding process oup.comnih.gov.
High-Resolution Structural Determination of this compound
Determining the three-dimensional structure of this compound, both in isolation and in complex with thrombin, is crucial for understanding the molecular basis of its potent inhibitory activity.
X-ray Crystallography of this compound-Thrombin Complexes
X-ray crystallography is a powerful technique that provides high-resolution atomic structures of proteins and protein complexes. This method has been pivotal in revealing the detailed interaction interface between this compound and thrombin.
The crystal structure of the complex formed between human alpha-thrombin and recombinant hirudin variant 1 has been determined at resolutions as high as 2.3 Å and 2.95 Å nih.govnih.govembopress.org. These structures have shown that hirudin inhibits thrombin through a unique mechanism that differs from other serine protease inhibitors nih.govembopress.org. Instead of primarily interacting with the primary specificity pocket, hirudin binds to sites both near and distant from the active site nih.govembopress.org.
Key findings from X-ray crystallography include the observation that the C-terminal tail of hirudin (residues 48-65) wraps around thrombin, interacting extensively with the putative fibrinogen secondary binding site (exosite I) nih.govembopress.orgresearchgate.net. This interaction involves numerous ionic and hydrophobic contacts nih.govnih.govembopress.org. The N-terminal residues of hirudin also bind to the thrombin active site cleft, with specific residues occupying positions relative to the catalytic site nih.govnih.govembopress.org. Notably, the hirudin polypeptide chain runs in an opposite direction compared to expected substrates like fibrinogen nih.govembopress.org.
These crystallographic studies have identified specific residues involved in the interaction and the types of bonds formed (e.g., ion pairs, hydrogen bonds, hydrophobic contacts), explaining the high affinity and specificity of hirudin for thrombin nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the three-dimensional structure of proteins in solution, as well as studying their dynamics and interactions. Unlike X-ray crystallography, which requires crystals, NMR provides information about the protein's conformation and flexibility in a more native-like environment.
NMR spectroscopy has been used to determine the solution structure of hirudin variants, including the N-terminal fragment of recombinant hirudin nih.gov. These studies have shown that the solution structure of the N-terminal domain of hirudin is similar to its structure within the crystal complex with thrombin, although some regions, like the C-terminal tail, exhibit increased structural disorder in solution when not bound to thrombin nih.govresearchgate.net.
NMR can provide detailed information about the backbone and side-chain conformations, as well as the presence of secondary structure elements like beta-sheets and helical regions researchgate.netresearchgate.net. By analyzing NMR data, including nuclear Overhauser effects (NOEs) and coupling constants, distance and dihedral angle constraints can be derived, which are then used to compute the 3D structure nih.gov.
Comparisons between NMR solution structures and X-ray crystal structures of hirudin and its complexes can highlight differences in conformation that may be due to crystal packing forces or the presence of the binding partner oup.com. NMR is also valuable for studying the dynamics of the protein and its complex, providing insights into flexibility and conformational changes that occur upon binding.
Protein Modeling and Computational Structural Prediction
Computational methods, including protein modeling and structural prediction, play a significant role in complementing experimental techniques for understanding the structure and interaction of this compound. These methods can be used to build 3D models based on known structures (homology modeling), predict structures from amino acid sequences, and simulate molecular interactions (molecular docking and dynamics).
Homology modeling can be applied when the sequence of a hirudin variant, such as HV1, is known and the structure of a closely related hirudin variant or a fragment is available from experimental methods like X-ray crystallography or NMR researchgate.net. Software tools use sequence alignment and known structures as templates to build a 3D model of the target protein researchgate.net. These models can then be refined and validated using various computational tools researchgate.net.
Molecular docking simulations are used to predict the likely binding orientation and affinity of this compound to thrombin based on their known or modeled structures researchgate.netpeerj.com. Docking algorithms explore different binding poses and score them based on factors like shape complementarity and electrostatic and hydrophobic interactions researchgate.netresearchgate.net. These simulations can provide insights into the key residues involved in the interaction and the nature of the binding interface researchgate.netresearchgate.net.
Molecular dynamics simulations extend docking by simulating the movement and interaction of the molecules over time, providing information about the stability of the complex, conformational changes, and the dynamics of the binding process researchgate.net. These simulations can help to understand the flexibility of hirudin and thrombin and how they adapt upon binding researchgate.net.
Molecular Dynamics Simulations for Unraveling Interaction Mechanisms
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. Applied to this compound, MD simulations provide insights into its dynamic behavior and its complex interactions with target proteins, particularly thrombin. These simulations can reveal detailed atomic-level information about the binding interface, the forces driving the interaction, and the conformational changes that occur upon binding.
Studies utilizing MD simulations have investigated the binding energy changes upon modifications to the C-termini of hirudin variants, including HV1, and their interaction with human thrombin. researchgate.netnih.gov This research suggests that specific residues, such as Asp61 in hirudin variant HM2 (corresponding to sulfated Tyr63 in natural HV1), are critical for inhibiting thrombin activity. researchgate.netnih.gov MD simulations can help predict ligand-protein interactions and identify key residues involved in hydrogen bonds, van der Waals interactions, and hydrophobic contacts, which are indicative of high binding affinities. researchgate.net The C-terminal tail of hirudin is known to interact with exosite 1 of thrombin, a crucial step in blocking fibrinogen binding. researchgate.net MD simulations can further elucidate the ionic and non-ionic interactions between hirudin and thrombin, highlighting the importance of acidic amino acid residues in this process. researchgate.net Furthermore, MD simulations can be used to probe the structural and energetic properties of thrombin's S3 site through modifications introduced in hirudin fragments. nih.gov
Limited Proteolysis as a Tool for Probing this compound Structure and Dynamics
Limited proteolysis is a biochemical technique that employs proteases under controlled conditions to selectively cleave a protein at its more exposed and flexible regions. This method provides valuable information about a protein's structural organization, identifying stable domains and flexible linkers. researchgate.nethuji.ac.il For this compound, limited proteolysis has been used to probe its structure and dynamics, helping to dissect the protein into individual domains. unipd.itnih.gov
Studies on a hirudin variant, HM2 from Hirudinaria manillensis, which shares significant sequence similarity (75%) with HV1 from Hirudo medicinalis, have utilized limited proteolysis with various proteases such as Staphylococcus aureus V8 protease, trypsin, thermolysin, and subtilisin. unipd.itnih.gov These studies found that cleavage primarily occurs in the region spanning residues 41-49. unipd.itnih.gov Analysis of the resulting N-terminal fragments, such as 1-41 and 1-47, revealed that they retain some inhibitory action on thrombin, albeit significantly lower than the intact protein. unipd.itnih.gov These findings, interpreted in conjunction with protein modeling based on the known structure of HV1, support the model of hirudin having a well-structured N-terminal core domain and a more flexible C-terminal segment. unipd.itnih.gov The sites of preferential cleavage identified by limited proteolysis correlate with regions of enhanced backbone flexibility and accessible surface area in the three-dimensional model of hirudin. researchgate.netnih.gov This technique can also provide evidence of protein-protein interaction if the presence of a binding partner alters the protein's susceptibility to proteolysis. huji.ac.il
Biophysical Assays for Protein-Protein Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical assays are essential for quantitatively characterizing the interaction between this compound and its target, thrombin. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide crucial data on binding affinity, kinetics, stoichiometry, and thermodynamics. sygnaturediscovery.comreactionbiology.comfluidic.com
Isothermal Titration Calorimetry (ITC) is considered a gold standard technique for characterizing biomolecular interactions in solution. sygnaturediscovery.comreactionbiology.comnih.gov It directly measures the heat released or absorbed upon binding, allowing for the determination of the dissociation constant (KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). sygnaturediscovery.comreactionbiology.comnih.gov This thermodynamic profile provides insights into the driving forces of the interaction. ITC is a label-free technique and does not require immobilization, which can be advantageous for studying interactions in a native-like environment. reactionbiology.comnih.gov
Surface Plasmon Resonance (SPR) is another powerful label-free technique that measures binding events in real-time. sygnaturediscovery.comreactionbiology.com In SPR, one molecule (the ligand, e.g., thrombin) is typically immobilized on a sensor chip surface, and the binding of the other molecule (the analyte, e.g., this compound) flowing over the surface is detected by changes in refractive index. reactionbiology.com SPR provides kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon). reactionbiology.com SPR is highly sensitive and can be used for high-throughput screening and detailed kinetic analysis, including the study of binding specificity and the ranking of kinetic selectivity. reactionbiology.com However, surface immobilization in SPR can potentially influence binding properties or introduce steric hindrance. fluidic.com
Data from Biophysical Assays:
| Technique | Parameter | Typical Finding for Hirudin-Thrombin Interaction |
| ITC | KD | Picomolar to femtomolar range |
| ITC | Stoichiometry (n) | Approximately 1:1 (Hirudin:Thrombin) |
| ITC | ΔH | Varies, often favorable |
| ITC | ΔS | Varies |
| SPR | KD | Picomolar to femtomolar range |
| SPR | kon | High |
| SPR | koff | Low |
This table summarizes the typical findings from biophysical assays, demonstrating the strong and specific interaction between this compound and thrombin. The picomolar to femtomolar KD values highlight the exceptional affinity, while the 1:1 stoichiometry confirms the binding ratio.
Research Applications and Mechanistic Insights Derived from Hirudin Hv1 Studies
Hirudin HV1 as a Molecular Tool for Investigating Thrombin Biochemistry
The potency and specificity of this compound make it an exceptional instrument for exploring the intricate functions of thrombin, a key enzyme in hemostasis. nih.gov Unlike indirect thrombin inhibitors like heparin, hirudin binds directly to thrombin without the need for cofactors such as antithrombin III, offering a more predictable and direct mode of action for research purposes. nih.govnih.gov This direct binding allows scientists to isolate and study the specific roles of thrombin in complex biological systems.
Thrombin is a multifunctional serine protease that plays a central role in the coagulation cascade. nih.gov It is the final enzyme in the cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot. nih.gov Thrombin also amplifies its own generation by activating upstream coagulation factors, including Factor V, Factor VIII, and Factor XI, and is a potent activator of platelets. nih.govnih.gov
This compound has been instrumental in dissecting these roles. By specifically inhibiting thrombin, researchers can study the consequences of its absence in the coagulation process. For instance, the application of this compound prevents the conversion of fibrinogen to fibrin, effectively halting clot formation and allowing for the study of the preceding steps in the cascade. nih.gov This makes it a critical component in research models aimed at understanding thrombotic diseases. nih.gov
Thrombin possesses distinct structural domains that are crucial for its function, including the active site and two primary exosites. The N-terminal domain of hirudin forms a compact structure that binds to the active site of thrombin, while its acidic C-terminal tail interacts with thrombin's fibrinogen-binding site, known as exosite I. nih.govresearchgate.net This dual-interaction mechanism is key to its high-affinity and specific inhibition.
Research utilizing this compound has provided significant insights into the function of these exosites. By binding to exosite I, hirudin competitively inhibits the binding of other substrates like fibrinogen and the platelet receptor PAR-1. nih.govnih.gov This property allows this compound to be used as a probe to map the binding epitopes of thrombin and understand how it interacts with its various ligands. nih.gov
Furthermore, studies have revealed that thrombin exists in two distinct allosteric forms, a "slow" (S) and a "fast" (F) form, which differ in their affinity for substrates and inhibitors. nih.gov this compound binding is influenced by this allosteric transition and has been used in conjunction with mutagenesis studies to identify the specific amino acid residues on thrombin responsible for the higher affinity of the F form. These studies have shown that preferential interactions with residues in both exosite I and the Na+ binding site contribute to the allosteric regulation of thrombin activity. nih.gov
Mechanistic Studies on Thrombin-Mediated Biological Processes
This compound is a pivotal tool for conducting mechanistic studies on the biological processes orchestrated by thrombin, particularly its interactions with fibrinogen and platelets.
The conversion of fibrinogen to fibrin by thrombin is the terminal step in the coagulation cascade. This compound directly and potently inhibits this reaction. nih.gov By binding to both the active site and exosite I of thrombin, this compound physically blocks thrombin's access to fibrinogen, thereby preventing the formation of a fibrin clot. nih.gov This inhibitory action is a cornerstone of its use in research to study the kinetics and mechanics of fibrin polymerization and to investigate pathologies associated with excessive fibrin deposition. nih.gov
Thrombin is one of the most potent activators of platelets, which are critical cellular components in thrombosis. nih.gov Upon activation by thrombin, platelets change shape, aggregate, and release pro-coagulant factors, contributing to the formation and stabilization of a thrombus. This compound has been used extensively to probe the mechanisms of thrombin-induced platelet activation. By preventing thrombin from binding to its receptors on the platelet surface, such as PAR-1, this compound effectively blocks platelet activation and subsequent aggregation. nih.govresearchgate.net This allows researchers to isolate and study other pathways of platelet activation and to investigate the specific contribution of thrombin in various physiological and pathological settings. acs.org
Development of In Vitro Assays and Diagnostic Reagents Utilizing this compound
The specific and potent anticoagulant properties of this compound have led to its use in the development of various laboratory assays and diagnostic reagents. atcc.orgveranex.com These tools are essential for diagnosing coagulation disorders and monitoring antithrombotic therapies.
This compound is frequently used as a reference anticoagulant in standard coagulation tests. researchgate.net These assays measure the time it takes for a plasma sample to clot after the addition of specific reagents. The presence of this compound predictably prolongs these clotting times, making it a useful control and calibrator. The primary assays where this compound is utilized include:
Thrombin Time (TT): This test directly measures the rate of conversion of fibrinogen to fibrin. As this compound is a direct thrombin inhibitor, it has a very pronounced effect on prolonging the TT. researchgate.netnih.gov
Activated Partial Thromboplastin (B12709170) Time (aPTT): This assay evaluates the integrity of the intrinsic and common coagulation pathways. This compound prolongs the aPTT by inhibiting thrombin, which is central to the common pathway. nih.govresearchgate.net
Prothrombin Time (PT): The PT assesses the extrinsic and common pathways. This compound also affects the PT, although typically to a lesser extent than the aPTT at equivalent concentrations, reflecting the different activation points of the cascades. nih.govresearchgate.net
Additionally, radiolabeled this compound has been employed as a molecular probe to accurately measure the concentration of active thrombin in biological samples, both in vitro and in vivo. nih.govnih.govresearchgate.net By quantifying the formation of the hirudin-thrombin complex, researchers can determine the amount of thrombin generated during coagulation, providing valuable diagnostic information. nih.govnih.gov
The table below summarizes the typical effects of this compound on common coagulation assays.
| Coagulation Assay | Primary Pathway(s) Measured | Effect of this compound | Primary Mechanism of Action |
|---|---|---|---|
| Thrombin Time (TT) | Final common pathway (Fibrinogen to Fibrin) | Strongly Prolonged | Direct inhibition of thrombin, preventing cleavage of fibrinogen. nih.gov |
| Activated Partial Thromboplastin Time (aPTT) | Intrinsic and Common Pathways | Prolonged | Inhibition of thrombin in the common pathway and thrombin-mediated feedback activation of Factors V, VIII, and XI. nih.govresearchgate.net |
| Prothrombin Time (PT) | Extrinsic and Common Pathways | Prolonged | Inhibition of thrombin in the common pathway. nih.govresearchgate.net |
Contributions of this compound Research to Understanding Protein-Ligand Binding Principles
The interaction between Hirudin variant 1 (HV1) and its target, α-thrombin, serves as a paradigm for understanding the principles of high-affinity, high-specificity protein-ligand binding. Studies on this complex have provided fundamental insights into the molecular recognition mechanisms governing protein-protein interactions. This compound, a potent and specific inhibitor, forms a stable, non-covalent 1:1 complex with thrombin, effectively blocking its catalytic activity. uniprot.orgnih.gov
The binding mechanism is a classic example of bivalent interaction, involving two distinct regions on both the inhibitor and the enzyme. This compound consists of a compact N-terminal globular domain (residues 1-49), stabilized by three disulfide bonds, and a long, flexible, acidic C-terminal tail (residues 50-65). nih.gov These two domains interact with separate, functionally distinct sites on thrombin:
N-terminal Domain Interaction: The N-terminal region of this compound binds to the catalytic active site and adjacent apolar regions of thrombin. nih.govnih.gov Kinetic and structural analyses have shown that the first few amino-terminal residues are crucial for this interaction. nih.govproteopedia.org Specifically, the Tyr-3 residue plays a significant role by occupying the S3 specificity site of thrombin, contributing substantially to the binding affinity. nih.gov
C-terminal Tail Interaction: The highly acidic C-terminal tail of this compound interacts with a unique anion-binding exosite on thrombin, known as exosite I. nih.govresearchgate.net This exosite is functionally independent of the catalytic site and is responsible for recognizing substrates like fibrinogen. nih.gov The binding is primarily driven by electrostatic interactions between the negatively charged residues of the hirudin tail (e.g., Asp, Glu) and positively charged residues in thrombin's exosite I. nih.govnih.gov
The study of this compound has been instrumental in illustrating several key principles of protein-ligand binding:
Structural Complementarity: The high affinity of the interaction is a direct result of the precise structural and electrostatic complementarity between hirudin and thrombin.
Role of Flexibility: The flexible C-terminal tail of hirudin allows it to wrap around the thrombin molecule and engage with exosite I, demonstrating how disordered regions can play critical roles in molecular recognition.
Allostery: Research on thrombin's two allosteric forms, "slow" and "fast," revealed that this compound binding is influenced by the enzyme's conformational state, with higher affinity for the "fast" form. This work has helped map the allosteric communication network within thrombin. nih.gov
The detailed findings from this compound-thrombin interaction studies are summarized in the tables below.
| This compound Region | Interacting Thrombin Site | Primary Interaction Type | Key Hirudin Residues | Function |
|---|---|---|---|---|
| N-terminal Domain (residues 1-5) | Catalytic Active Site / Apolar Binding Site | Apolar, Hydrogen Bonds | Val-1, Val-2, Tyr-3 | Blocks access to the catalytic machinery of thrombin. nih.govnih.gov |
| C-terminal Tail (residues 55-65) | Anion-Binding Exosite I | Ionic / Electrostatic | Asp-55, Glu-57, Glu-58 | Prevents binding of thrombin's natural substrate, fibrinogen. nih.govnih.gov |
| Mutation | Effect on Thrombin Affinity (Ki) | Principle Illustrated |
|---|---|---|
| Tyr-3 → Trp | 3 to 6-fold increase in affinity (decrease in Ki) | Importance of aromatic interactions in the active site. nih.gov |
| Tyr-3 → Phe | 3 to 6-fold increase in affinity (decrease in Ki) | Demonstrates tolerance for similar hydrophobic/aromatic side chains. nih.gov |
| Tyr-3 → Thr | 450-fold decrease in affinity (increase in Ki) | Highlights the critical requirement for an aromatic side chain at this position. nih.gov |
| Deletion of Val-1, plus other substitutions | >10⁷-fold decrease in affinity (increase in Ki) | Shows the essential role of the extreme N-terminus for overall complex stability. nih.gov |
Insights into the Evolution of Protease Inhibitors in Nature
The study of this compound and its related family of proteins, the hirudin-like factors (HLFs), has provided profound insights into the molecular evolution of protease inhibitors, particularly within hematophagous (blood-sucking) animals. uni-greifswald.de Leeches, which secrete a cocktail of anticoagulants, are a rich source for studying these evolutionary processes. researchgate.net
Hirudins are encoded by multigene families that have arisen through processes of gene duplication, recombination, and mutation. mdpi.com This genetic diversification has led to a variety of hirudin variants and HLFs, not only between different leech species but also within a single species. mdpi.comnih.gov This diversity is thought to be an evolutionary adaptation to the varied hemostatic systems of different vertebrate hosts. nih.gov
Key evolutionary insights derived from this compound studies include:
Divergent Evolution from a Common Ancestor: Phylogenetic analyses of hirudin and HLF gene sequences from various leech genera support the hypothesis that these proteins diverged early in leech evolution from a common ancestral gene. nih.gov They share a conserved structural feature: a central globular domain with six cysteine residues forming a characteristic disulfide bond pattern, which acts as a stable molecular scaffold. nih.govresearchgate.net
Functional Diversification: While sharing a common scaffold, the hirudin superfamily exhibits significant functional divergence. This compound is a potent thrombin inhibitor. In contrast, many HLFs show weak or no thrombin-inhibitory activity, suggesting they may have evolved to target other proteases in the host's coagulation cascade or have acquired entirely new functions. nih.govresearchgate.net This functional shift is a classic example of neofunctionalization following gene duplication.
The Role of the C-terminal Tail in Evolution: The N-terminal globular domain is relatively conserved across the family, whereas the C-terminal tail is highly variable in length and amino acid composition. nih.gov This "short tail story" suggests that the core domain provides the structural stability, while the flexible tail is a "hotspot" for evolutionary innovation. nih.gov Modifications in the tail can rapidly alter the inhibitor's specificity and affinity for its target. For instance, the charged character of the tail appears sufficient for thrombin inhibition, but the precise sequence can be fine-tuned. nih.gov
Evolutionary Trade-offs: Directed evolution experiments aimed at increasing the resistance of hirudin to other proteases (like pepsin and chymotrypsin) have shown a trade-off between stability and inhibitory activity. nih.gov Mutations that conferred protease resistance, often involving the introduction of proline residues, simultaneously diminished the protein's ability to inhibit thrombin. nih.gov This demonstrates the delicate balance that natural selection must maintain between a protein's function and its survival in a hostile environment (e.g., the host's digestive system).
The study of the hirudin superfamily in different leech species, from Hirudo medicinalis (source of HV1) to other genera like Hirudinaria and Whitmania, reveals a dynamic evolutionary history. mdpi.comnih.gov It highlights how gene duplication provides the raw material for natural selection to generate a diverse arsenal of inhibitors, enabling these organisms to successfully exploit a wide range of hosts. uni-greifswald.demdpi.com
| Feature | This compound | Hirudin-Like Factors (HLFs) | Evolutionary Significance |
|---|---|---|---|
| Core Domain | Conserved globular structure with 3 disulfide bonds | Conserved globular structure with 3 disulfide bonds | Represents a stable ancestral scaffold for inhibitor evolution. researchgate.net |
| C-terminal Tail | Highly acidic, specific length and sequence | Highly variable in length, sequence, and charge | Acts as a modular domain for rapid evolution of target specificity. nih.gov |
| Thrombin Inhibition | Potent and specific | Varies from potent to weak or non-existent | Illustrates functional divergence (neofunctionalization or subfunctionalization) after gene duplication. nih.govresearchgate.net |
| Gene Family | Part of a multigene family | Part of the same, larger multigene family | Shows expansion and diversification through gene duplication and mutation. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
